N'-cinnamoyl-N-methyl-N-phenylthiourea
Description
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Properties
Molecular Formula |
C17H16N2OS |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(E)-N-[methyl(phenyl)carbamothioyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C17H16N2OS/c1-19(15-10-6-3-7-11-15)17(21)18-16(20)13-12-14-8-4-2-5-9-14/h2-13H,1H3,(H,18,20,21)/b13-12+ |
InChI Key |
QDIQQYRYBVRPJH-OUKQBFOZSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=S)NC(=O)C=CC2=CC=CC=C2 |
Isomeric SMILES |
CN(C1=CC=CC=C1)C(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=S)NC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis via Intermediate Thiourea Formation
A common approach involves the initial preparation of N-methyl-N-phenylthiourea, followed by cinnamoylation.
Synthesis of N-Methyl-N-Phenylthiourea
N-Methyl-N-phenylthiourea is synthesized by reacting phenyl isothiocyanate with methylamine. The exothermic reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C, yielding the intermediate thiourea in >85% purity.
Reaction Conditions:
Cinnamoylation of N-Methyl-N-Phenylthiourea
The intermediate thiourea is acylated using cinnamoyl chloride in the presence of a base such as triethylamine (TEA) to neutralize HCl byproducts.
Procedure:
-
Dissolve N-methyl-N-phenylthiourea (1 eq) in dry dichloromethane (DCM).
-
Add TEA (1.5 eq) and cinnamoyl chloride (1.2 eq) dropwise at 0°C.
-
Stir at room temperature for 6–8 h.
-
Quench with water, extract with DCM, and purify via column chromatography (SiO₂, hexane:ethyl acetate 3:1).
Yield: 72–78%
Characterization Data:
One-Pot Multicomponent Synthesis
To improve efficiency, a one-pot method combines methylamine, phenyl isothiocyanate, and cinnamoyl chloride in a sequential manner.
Optimized Protocol:
-
Add methylamine (1 eq) to anhydrous THF at 0°C.
-
Introduce phenyl isothiocyanate (1 eq) and stir for 1 h.
-
Add cinnamoyl chloride (1.2 eq) and TEA (1.5 eq), then warm to 25°C for 12 h.
-
Isolate the product via aqueous workup and recrystallize from ethanol.
Advantages:
-
Eliminates intermediate purification.
-
Total yield: 68–70%.
Alternative Routes and Catalytic Innovations
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. A mixture of N-methyl-N-phenylthiourea, cinnamoyl chloride, and TEA in DMF achieves 80% conversion within 15 minutes at 100°C.
Key Parameters:
-
Power: 300 W
-
Temperature: 100°C
-
Solvent: DMF
Solvent-Free Mechanochemical Synthesis
Ball milling N-methyl-N-phenylthiourea with cinnamoyl chloride (1:1.1 molar ratio) and potassium carbonate (catalyst) for 45 minutes yields the product in 82% purity.
Conditions:
-
Frequency: 30 Hz
-
Time: 45 min
-
Catalyst: K₂CO₃ (0.2 eq)
Analytical Validation and Quality Control
Spectroscopic Characterization
Mass Spectrometry (EI-MS):
X-ray Crystallography:
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time (h) | Purity (%) | Scalability |
|---|---|---|---|---|
| Two-Step | 78 | 10 | 95 | Industrial |
| One-Pot | 70 | 12 | 88 | Lab-scale |
| Microwave | 80 | 0.25 | 90 | Pilot-scale |
| Mechanochemical | 82 | 0.75 | 93 | Lab-scale |
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